
Tetrakis(4-(trimethylsilyl)phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4-(trimethylsilyl)phenyl)silane is an organosilicon compound with the molecular formula C36H52Si5. This compound is notable for its unique structure, where a central silicon atom is bonded to four phenyl groups, each substituted with a trimethylsilyl group. This configuration imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-(trimethylsilyl)phenyl)silane typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a suitable base, such as lithium or sodium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-(trimethylsilyl)phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Tetrakis(4-(trimethylsilyl)phenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Tetrakis(4-(trimethylsilyl)phenyl)silane involves its ability to form stable bonds with other silicon atoms and organic groups. This property is due to the presence of the trimethylsilyl groups, which provide steric hindrance and enhance the stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(trimethylsilyl)silane
- Tetrakis(4-bromophenyl)silane
- Tetrakis(4-(dimethylamino)phenyl)silane
Uniqueness
Tetrakis(4-(trimethylsilyl)phenyl)silane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C36H52Si5 |
|---|---|
Molecular Weight |
625.2 g/mol |
IUPAC Name |
tetrakis(4-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C36H52Si5/c1-37(2,3)29-13-21-33(22-14-29)41(34-23-15-30(16-24-34)38(4,5)6,35-25-17-31(18-26-35)39(7,8)9)36-27-19-32(20-28-36)40(10,11)12/h13-28H,1-12H3 |
InChI Key |
QJDNNPBBEBWKTG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)[Si](C)(C)C)(C3=CC=C(C=C3)[Si](C)(C)C)C4=CC=C(C=C4)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
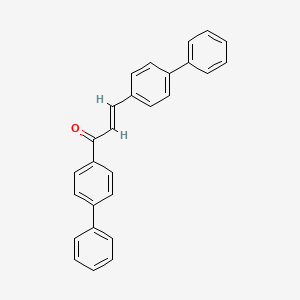

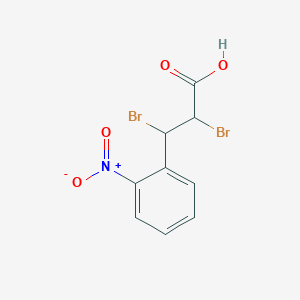
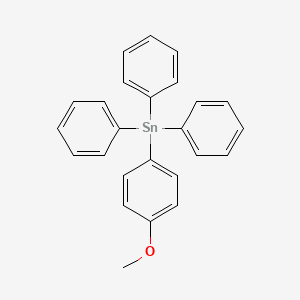
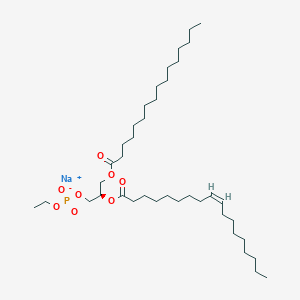

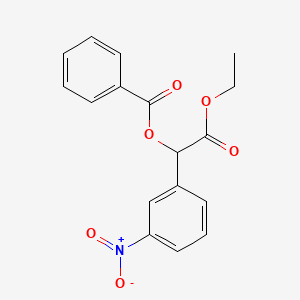
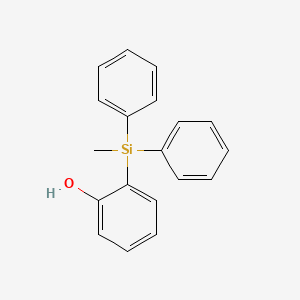


![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
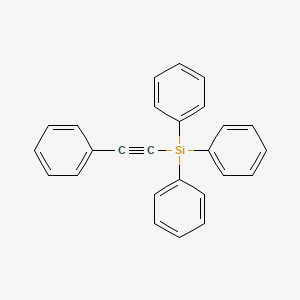
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)
